6-Amino-5-(2,2-dimethoxyethyl)-2-methylpyrimidin-4(1H)-one
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Overview
Description
6-Amino-5-(2,2-dimethoxyethyl)-2-methylpyrimidin-4(1H)-one is a chemical compound with the molecular formula C₉H₁₅N₃O₃ and a molecular weight of 213.234 g/mol This compound is characterized by its pyrimidinone core structure, which is substituted with an amino group, a dimethoxyethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(2,2-dimethoxyethyl)-2-methylpyrimidin-4(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-dimethoxyethylamine with a suitable pyrimidine derivative, followed by methylation and subsequent purification steps . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Industrial methods may also incorporate advanced purification techniques such as chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-(2,2-dimethoxyethyl)-2-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group and other substituents on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to various substituted pyrimidinone derivatives .
Scientific Research Applications
6-Amino-5-(2,2-dimethoxyethyl)-2-methylpyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Amino-5-(2,2-dimethoxyethyl)-2-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. The amino group and other functional groups on the pyrimidine ring can form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,6-dihydroxypyrimidine: Similar pyrimidine structure with different substituents.
3-Amino-5-(2,2-dimethoxyethyl)-2-pyrazinecarboxylic acid methyl ester: Similar dimethoxyethyl group but different core structure.
Uniqueness
The presence of the dimethoxyethyl group and the methyl group on the pyrimidine ring distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .
Properties
Molecular Formula |
C9H15N3O3 |
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Molecular Weight |
213.23 g/mol |
IUPAC Name |
4-amino-5-(2,2-dimethoxyethyl)-2-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H15N3O3/c1-5-11-8(10)6(9(13)12-5)4-7(14-2)15-3/h7H,4H2,1-3H3,(H3,10,11,12,13) |
InChI Key |
JCTPRWXQPRTXNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)CC(OC)OC)N |
Origin of Product |
United States |
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